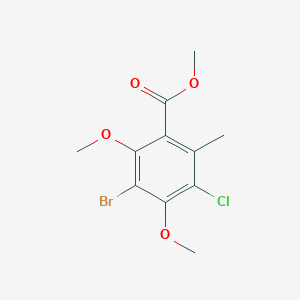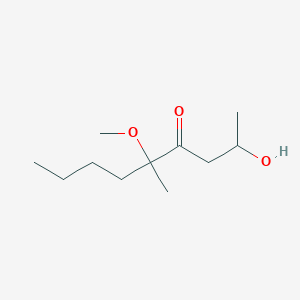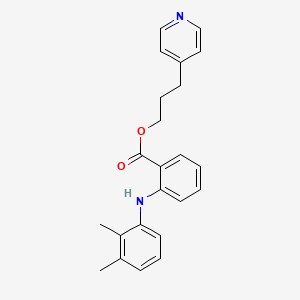
3-(Pyridin-4-yl)propyl 2-(2,3-dimethylanilino)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Pyridin-4-yl)propyl 2-(2,3-dimethylanilino)benzoate is a chemical compound known for its unique structure and potential applications in various fields of science and industry. This compound consists of a pyridine ring attached to a propyl chain, which is further connected to a benzoate group substituted with a dimethylanilino moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyridin-4-yl)propyl 2-(2,3-dimethylanilino)benzoate typically involves a multi-step process. One common method includes the reaction of 2-(2,3-dimethylanilino)benzoic acid with 3-(pyridin-4-yl)propanol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(Pyridin-4-yl)propyl 2-(2,3-dimethylanilino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: N-bromosuccinimide in carbon tetrachloride under reflux conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
3-(Pyridin-4-yl)propyl 2-(2,3-dimethylanilino)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(Pyridin-4-yl)propyl 2-(2,3-dimethylanilino)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(Pyridin-2-yl)propyl 2-(2,3-dimethylanilino)benzoate
- 3-(Pyridin-3-yl)propyl 2-(2,3-dimethylanilino)benzoate
- 3-(Pyridin-4-yl)propyl 2-(2,4-dimethylanilino)benzoate
Uniqueness
3-(Pyridin-4-yl)propyl 2-(2,3-dimethylanilino)benzoate is unique due to its specific substitution pattern on the benzoate and pyridine rings, which can influence its chemical reactivity and biological activity. The presence of the dimethylanilino group enhances its potential interactions with biological targets, making it a valuable compound for research and development .
Propiedades
Número CAS |
106724-32-7 |
|---|---|
Fórmula molecular |
C23H24N2O2 |
Peso molecular |
360.4 g/mol |
Nombre IUPAC |
3-pyridin-4-ylpropyl 2-(2,3-dimethylanilino)benzoate |
InChI |
InChI=1S/C23H24N2O2/c1-17-7-5-11-21(18(17)2)25-22-10-4-3-9-20(22)23(26)27-16-6-8-19-12-14-24-15-13-19/h3-5,7,9-15,25H,6,8,16H2,1-2H3 |
Clave InChI |
SUDUCJAHFDIAKG-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)NC2=CC=CC=C2C(=O)OCCCC3=CC=NC=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


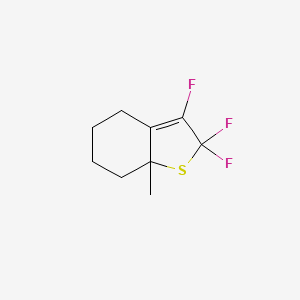

![[(7S,8S)-7-benzoyloxy-7,8,9,10-tetrahydrobenzo[f]quinolin-8-yl] benzoate](/img/structure/B14324244.png)
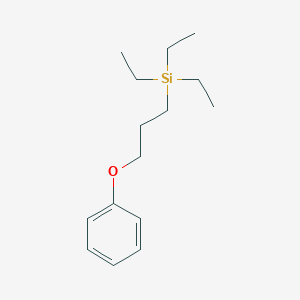
![1,1'-{3-Ethoxy-3-[(propan-2-yl)oxy]cycloprop-1-ene-1,2-diyl}dibenzene](/img/structure/B14324248.png)
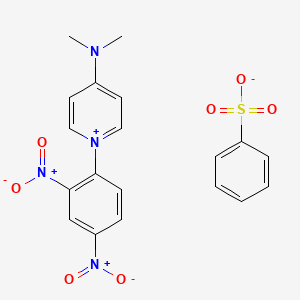
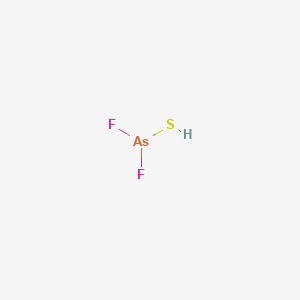
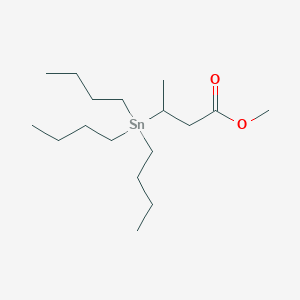
![2-[4-(Prop-1-en-2-yl)cyclohex-1-en-1-yl]-1,3-dioxolane](/img/structure/B14324270.png)
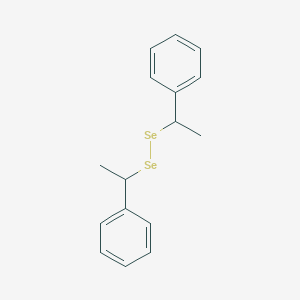
![1-Pentylbicyclo[4.1.0]heptan-3-one](/img/structure/B14324274.png)

